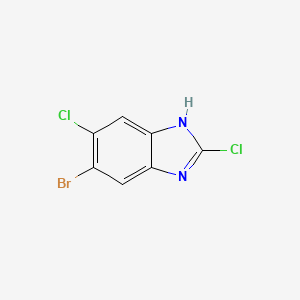

5-Bromo-2,6-dichloro-1H-1,3-benzimidazole

Description

Properties

Molecular Formula |

C7H3BrCl2N2 |

|---|---|

Molecular Weight |

265.92 g/mol |

IUPAC Name |

5-bromo-2,6-dichloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3BrCl2N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |

InChI Key |

PCGAGYQTHSJUCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(N2)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 5,6-Dichlorobenzimidazole

The initial step in synthesizing 5-Bromo-2,6-dichloro-1H-1,3-benzimidazole is the formation of 5,6-dichlorobenzimidazole from 4,5-dichloro-o-phenylenediamine and carbonyl di-imidazole. The reaction proceeds as follows:

$$

\text{4,5-Dichloro-o-phenylenediamine} + \text{Carbonyl di-imidazole} \rightarrow \text{5,6-Dichlorobenzimidazole}

$$

This reaction generally requires heat and produces a solid product that can be purified through recrystallization.

Bromination Process

Following the formation of 5,6-dichlorobenzimidazole, bromination occurs via the following reaction:

$$

\text{5,6-Dichlorobenzimidazole} + \text{Phosphorous oxybromide} \rightarrow \text{this compound}

$$

The general conditions for this reaction include:

Reagents : Phosphorous oxybromide (PBrO) or bromine (Br₂).

Solvent : Common solvents include acetic acid or ethyl acetate.

Temperature : The reaction is typically conducted under reflux conditions for several hours to ensure complete bromination.

Yield and Purification

After the completion of the bromination step, the crude product is often subjected to purification techniques such as:

Recrystallization : Using solvents like methanol or ethanol to enhance purity.

Column Chromatography : Employing silica gel columns to separate desired products from impurities effectively.

Summary of Preparation Methods

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole | Heat | High |

| 2 | Bromination using phosphorous oxybromide | Reflux in acetic acid | Moderate to High |

| 3 | Purification via recrystallization and chromatography | Varies by method | Improved purity |

Research indicates that optimizing reaction conditions significantly impacts yield and purity. For example:

Lowering temperatures during bromination can reduce side reactions leading to unwanted by-products.

Utilizing less toxic solvents can improve environmental safety without compromising yield.

Studies also suggest that employing alternative brominating agents may offer advantages in terms of safety and efficiency compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dichloro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted benzimidazoles, while oxidation can produce benzimidazole N-oxides.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Benzimidazole derivatives, including 5-bromo-2,6-dichloro-1H-1,3-benzimidazole, have shown promising antiviral properties. Recent studies indicate that benzimidazole compounds exhibit inhibitory effects against several viruses. For instance, certain derivatives demonstrated potent activity against enteroviruses and herpes simplex virus with IC50 values significantly lower than standard antiviral drugs like ribavirin .

Anticancer Properties

Research highlights the potential of benzimidazole derivatives as anticancer agents. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate has been reported to induce apoptosis in cervical cancer cells through microtubule inhibition . The structural modifications in benzimidazoles can enhance their binding affinity to targets involved in cancer progression.

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of benzimidazole derivatives. For instance, compounds synthesized from benzimidazole scaffolds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from suitable precursors. A common synthetic route includes the reaction of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole . This method allows for the introduction of halogen substituents that enhance biological activity.

Case Study 1: Antiviral Efficacy

A study demonstrated that a series of benzimidazole derivatives exhibited significant antiviral activity against bovine viral diarrhea virus (BVDV) and rotavirus. Among these compounds, one derivative showed an EC50 value of 1.11 mM against BVDV .

Case Study 2: Anticancer Activity

Research conducted on various benzimidazole derivatives indicated that certain compounds could effectively inhibit the growth of human liver carcinoma cells (HepG2) and other cancer cell lines. These findings suggest that structural modifications in the benzimidazole core can lead to enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Heterocyclic Compounds

Key Observations :

- Core Structure Differences : Benzimidazoles (two N atoms in the fused ring) exhibit distinct electronic properties compared to indoles (one N atom) and indazoles (two adjacent N atoms). The benzodithiazine core () incorporates sulfur, enhancing thermal stability .

- Substituent Effects : Bromine and chlorine in the target compound likely increase electrophilicity, favoring interactions with biomolecular targets. Methyl or methoxy groups (e.g., in indoles) improve lipophilicity but reduce reactivity compared to halogens .

- Thermal Stability : The benzodithiazine derivative () shows exceptional thermal stability (mp >330°C), attributed to sulfonamide groups and extended conjugation, whereas halogenated benzimidazoles are expected to have moderate melting points .

Comparison :

- Halogenated benzimidazoles are likely synthesized via multi-step halogenation and cyclization, similar to indole derivatives in . The high yield (92%) in benzodithiazine synthesis () suggests efficient condensation strategies for bromo-aldehydes .

- Radiolysis () is a niche method for brominated nucleosides, contrasting with conventional organic synthesis for benzimidazoles .

Insights :

- Brominated compounds like BrdU are critical in tracking DNA synthesis (e.g., BrdU incorporation assays), whereas halogenated benzimidazoles may target enzymes (e.g., kinases) due to their planar aromatic structure .

- Sulfonamide-containing benzodithiazines () exhibit stability suitable for high-temperature applications, unlike halogenated benzimidazoles, which prioritize bioactivity .

Biological Activity

5-Bromo-2,6-dichloro-1H-1,3-benzimidazole (BDCB) is a compound of significant interest due to its biological activities, particularly in the fields of virology and oncology. This article presents a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

BDCB has been identified as a potent and selective inhibitor of human cytomegalovirus (HCMV), exhibiting significant antiviral properties. It functions primarily by inhibiting the cleavage and packaging of viral DNA, thereby blocking HCMV replication effectively . Additionally, studies have indicated that BDCB may possess antitumor activity, making it a candidate for further investigation in cancer therapeutics.

Antiviral Activity

The primary mechanism through which BDCB exerts its antiviral effects involves:

- Inhibition of DNA replication : BDCB selectively inhibits viral DNA polymerase, which is crucial for the replication of HCMV .

- Blocking viral maturation : By interfering with the maturational cleavage of high-molecular-weight DNA, BDCB significantly reduces HCMV replication rates .

Antitumor Activity

Research indicates that BDCB may also exhibit antitumor properties by:

- Inducing apoptosis : BDCB has been shown to promote cell death in cancer cells through intrinsic apoptotic pathways .

- Inhibiting tumor cell proliferation : In vitro studies demonstrate that BDCB effectively halts the proliferation of various cancer cell lines .

Antiviral Efficacy

A study focusing on the antiviral efficacy of BDCB revealed:

- IC50 Values : The compound demonstrated an IC50 value of approximately 2.12 μM against A549 lung cancer cells, indicating potent activity .

- Cellular Effects : In human cells, BDCB disrupts normal cellular function by interfering with DNA replication processes .

Antitumor Activity

In terms of antitumor activity:

- Cell Line Studies : BDCB was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358), showing significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM depending on the cell line and assay format (2D vs. 3D) .

- Selectivity Concerns : While effective against cancer cells, BDCB also affected normal lung fibroblast cells (MRC-5), suggesting a need for structural optimization to enhance selectivity and reduce potential toxicity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antiviral | Human Cytomegalovirus | ~2.12 | Inhibition of DNA polymerase |

| Antitumor | A549 Lung Cancer | 2.12 | Induction of apoptosis |

| Antitumor | HCC827 Lung Cancer | 5.13 | Inhibition of proliferation |

| Antitumor | NCI-H358 Lung Cancer | 0.85 | Induction of apoptosis |

Pharmacokinetics and Metabolism

BDCB exhibits rapid metabolism in vivo, which may limit its clinical utility. The compound undergoes metabolic processing primarily by liver enzymes, leading to various metabolites that could influence its pharmacological profile .

Q & A

Q. Advanced Handling Protocol

- Store under inert atmosphere (argon) in amber vials at –20°C to prevent photodegradation and hydrolysis .

- Monitor stability via periodic -NMR to detect decomposition (e.g., loss of halogen substituents).

- For aqueous experiments, use freshly prepared DMSO stock solutions (<1% v/v) to avoid aggregation .

What analytical techniques are critical for validating synthetic intermediates of halogenated benzimidazoles?

Q. Methodological Rigor

- Mass Spectrometry (HRMS): Confirm molecular ions () with <5 ppm error .

- Elemental Analysis: Carbon/halogen ratios should align with theoretical values (±0.3% tolerance).

- Infrared Spectroscopy: Track C-Br (550–600 cm) and C-Cl (700–750 cm) stretches to verify halogen retention .

How can researchers address low solubility of this compound in pharmacological assays?

Q. Advanced Formulation Strategy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.